molecular formula C7H13NO3 B7905856 3-(Morpholin-2-yl)propanoic acid

3-(Morpholin-2-yl)propanoic acid

Cat. No.: B7905856
M. Wt: 159.18 g/mol
InChI Key: UMYVUUWWXGDGCP-UHFFFAOYSA-N
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Description

3-(Morpholin-2-yl)propanoic acid is an organic compound that features a morpholine ring attached to a propanoic acid moiety. This compound is of interest due to its unique structure, which combines the properties of morpholine, a heterocyclic amine, with those of a carboxylic acid. The presence of both functional groups allows for a variety of chemical reactions and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-2-yl)propanoic acid typically involves the reaction of morpholine with an appropriate precursor, such as an α-bromoacrylic acid ester. One common method is the Michael addition of morpholine to an α-bromoacrylic acid ester, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-2-yl)propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the morpholine ring, leading to a wide range of derivatives.

Scientific Research Applications

3-(Morpholin-2-yl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Morpholin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The morpholine ring can act as a ligand, binding to various receptors or enzymes and modulating their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Morpholin-2-yl)propanoic acid include other morpholine derivatives and β-amino acids. Examples include:

  • 2-Bromo-3-(morpholin-4-yl)propionic acid
  • 3-(Morpholin-4-yl)propanoic acid
  • 3-(Piperidin-2-yl)propanoic acid

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of the morpholine ring and the propanoic acid moiety. This unique structure allows it to participate in a broader range of chemical reactions and makes it a versatile building block for various applications in research and industry .

Properties

IUPAC Name

3-morpholin-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-7(10)2-1-6-5-8-3-4-11-6/h6,8H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYVUUWWXGDGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-(4-((benzyloxy)carbonyl)morpholin-2-yl)acrylic acid (0.52 g, 1.8 mmol) was reacted with Pd—C (10%, 0.05 g) according to the procedure as described in Example 34, Step C to give the title compound as a white solid (0.2 g, 70%). The compound was characterized by the following spectroscopic data:
Name
3-(4-((benzyloxy)carbonyl)morpholin-2-yl)acrylic acid
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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